4-ethoxy-N-heptylbenzenesulfonamide
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Overview
Description
4-Ethoxy-N-heptylbenzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides It is characterized by the presence of an ethoxy group and a heptyl chain attached to the nitrogen atom of the sulfonamide group
Mechanism of Action
Target of Action
4-Ethoxy-N-heptylbenzenesulfonamide is a sulfonamide derivative . Sulfonamides are known to target enzymes involved in the synthesis of folic acid, such as dihydropteroate synthetase . Folic acid is essential for the production of DNA in bacteria .
Mode of Action
Sulfonamides, including this compound, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of the enzyme, they prevent PABA from accessing the site, thereby inhibiting the synthesis of folic acid .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting this pathway, the compound prevents the production of DNA in bacteria, leading to their inability to reproduce and ultimately causing their death .
Pharmacokinetics
Sulfonamides in general are known to be well-absorbed orally and widely distributed throughout the body . They are primarily excreted unchanged in the urine .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and reproduction . This is achieved through the disruption of folic acid synthesis, which is necessary for DNA production .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other bacteria that are resistant to sulfonamides could potentially affect the efficacy of the compound . Additionally, the compound’s stability could be affected by factors such as pH and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-N-heptylbenzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with heptylamine in the presence of a base, followed by the introduction of the ethoxy group. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-N-heptylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed:
Oxidation: Formation of ethoxybenzoic acid or ethoxybenzaldehyde.
Reduction: Formation of heptylamine derivatives.
Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
4-Ethoxy-N-heptylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
- N-butylbenzenesulfonamide
- N-methylbenzenesulfonamide
- N-ethylbenzenesulfonamide
Comparison: 4-Ethoxy-N-heptylbenzenesulfonamide is unique due to the presence of both an ethoxy group and a heptyl chain, which can influence its solubility, reactivity, and biological activity. Compared to N-butylbenzenesulfonamide, it may exhibit different pharmacokinetic properties and enzyme inhibition profiles due to the longer alkyl chain and additional ethoxy group.
Properties
IUPAC Name |
4-ethoxy-N-heptylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3S/c1-3-5-6-7-8-13-16-20(17,18)15-11-9-14(10-12-15)19-4-2/h9-12,16H,3-8,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNIXEDZKVRYJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCNS(=O)(=O)C1=CC=C(C=C1)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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